molecular formula C18H13ClFN3O B12046627 1'-Hydroxymidazolam-d4

1'-Hydroxymidazolam-d4

货号: B12046627
分子量: 345.8 g/mol
InChI 键: QHSMEGADRFZVNE-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1'-羟基咪达唑仑-d4 是 1'-羟基咪达唑仑的氘标记类似物,而 1'-羟基咪达唑仑则是咪达唑仑的主要活性代谢产物。咪达唑仑是一种苯二氮卓类药物,具有镇静、抗焦虑和抗惊厥作用。 1'-羟基咪达唑仑-d4 主要用于科学研究,作为稳定同位素标记的内标,用于定量测定各种生物基质中的 1'-羟基咪达唑仑 .

属性

分子式

C18H13ClFN3O

分子量

345.8 g/mol

IUPAC 名称

[8-chloro-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol

InChI

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i1D,2D,3D,4D

InChI 键

QHSMEGADRFZVNE-RHQRLBAQSA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)F)[2H])[2H]

规范 SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO

产品来源

United States

准备方法

合成路线和反应条件

1'-羟基咪达唑仑-d4 的合成涉及将氘原子掺入 1'-羟基咪达唑仑分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 反应条件通常包括使用氘代溶剂,如氘代甲醇和氘代水,以及催化剂以促进氘原子的掺入 .

工业生产方法

1'-羟基咪达唑仑-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保氘原子掺入分子中的特定位置。 最终产品然后使用液相色谱等技术进行纯化,以达到所需的纯度和同位素标记 .

化学反应分析

反应类型

1'-羟基咪达唑仑-d4 会发生各种化学反应,包括:

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 反应通常在受控条件下进行,例如特定的 pH 值和温度,以确保得到预期的结果 .

主要产物

这些反应产生的主要产物包括 1'-羟基咪达唑仑的各种代谢物,这些代谢物可以通过质谱法和核磁共振波谱法等技术进一步分析 .

科学研究应用

Pharmacokinetic Studies

1'-Hydroxymidazolam-d4 is extensively utilized in pharmacokinetic studies due to its role as a primary active metabolite of midazolam. Its measurement aids in understanding the metabolism of midazolam, particularly through the cytochrome P450 3A (CYP3A) pathway.

  • Case Study : A study assessing the value of measuring 1'-hydroxymidazolam in drug-drug interaction (DDI) studies found that while midazolam levels could indicate CYP3A inhibition or induction, the levels of 1'-hydroxymidazolam did not significantly contribute to interpreting results. This suggests that while it is important for understanding metabolic pathways, its standalone measurement may not be essential in all contexts .

Drug-Drug Interaction Assessments

The compound is crucial in evaluating potential drug-drug interactions involving midazolam. It serves as a biomarker for CYP3A activity and helps predict how co-administered drugs may alter midazolam metabolism.

  • Research Findings : In a series of DDI studies, the effects of various investigational drugs on midazolam metabolism were analyzed. The results indicated that CYP3A inhibitors led to an increase in midazolam concentrations and a decrease in 1'-hydroxymidazolam levels . This relationship underscores the importance of this compound in assessing the safety and efficacy of concurrent medications.

Glucuronidation Studies

Research has shown that 1'-hydroxymidazolam undergoes glucuronidation, which is critical for its elimination from the body. Understanding this metabolic pathway is essential for predicting drug clearance and potential accumulation.

  • Findings : A study demonstrated the N-glucuronidation of 1'-hydroxymidazolam in human liver microsomes, identifying both O- and N-glucuronides as metabolites. The kinetics of these reactions were characterized, providing insights into how genetic variations in glucuronidation enzymes could affect individual responses to midazolam therapy . This information is vital for personalized medicine approaches.

Clinical Applications

In clinical settings, this compound is employed to monitor therapeutic drug levels, particularly in vulnerable populations such as pediatrics.

  • Validation Study : A sensitive assay was developed to measure midazolam and its metabolites, including 1'-hydroxymidazolam and its glucuronides, in pediatric plasma samples. This method allows for accurate quantification even in small volumes, facilitating better management of sedation protocols .

Research Methodology

The application of this compound extends to methodological advancements in analytical chemistry and pharmacology.

  • Analytical Techniques : The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in quantifying this compound alongside other metabolites. This technique enhances the reliability and sensitivity of measurements, which is crucial for both research and clinical applications .

Data Summary Table

Application AreaKey FindingsReferences
PharmacokineticsMeasurement aids understanding CYP3A metabolism; limited standalone value
Drug-Drug InteractionsCYP3A inhibitors affect midazolam/1'-OH levels; critical for safety
GlucuronidationIdentified N-glucuronides; kinetics studied for personalized medicine
Clinical UseSensitive assays developed for pediatric use; enhances sedation management
Analytical MethodologyLC-MS/MS improves quantification reliability

作用机制

1'-羟基咪达唑仑-d4 通过作为神经抑制剂发挥作用。它通过增强γ-氨基丁酸 (GABA) 的作用来抑制神经元活性,GABA 是中枢神经系统中的一种抑制性神经递质。这导致镇静、抗焦虑和抗惊厥作用。 所涉及的分子靶点包括 GABA 受体,该受体受到该化合物的调节,以产生其药理作用 .

相似化合物的比较

1'-羟基咪达唑仑-d4 由于其氘标记而独一无二,这使其具有稳定性,并允许在分析研究中进行准确的定量。类似的化合物包括:

这些化合物具有相似的药理特性,但在同位素标记方面有所不同,这会影响其稳定性和对特定分析应用的适用性。

生物活性

1'-Hydroxymidazolam-d4 is a deuterated derivative of 1'-hydroxymidazolam, which is a major metabolite of midazolam, a benzodiazepine commonly used for sedation and anesthesia. This compound is significant in pharmacokinetic studies, particularly concerning drug-drug interactions (DDIs) and the metabolism mediated by cytochrome P450 enzymes.

Chemical Structure and Properties

This compound has a similar structure to midazolam but features deuterium atoms in place of hydrogen at specific positions. This modification enhances its stability during metabolic studies and allows for precise tracking in biological assays.

Metabolism and Enzymatic Activity

The primary metabolic pathway for midazolam involves the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. The metabolism of midazolam to this compound is crucial for understanding its pharmacokinetics and potential interactions with other drugs:

  • CYP3A4 Activity : this compound serves as a marker for CYP3A4 activity, which is responsible for the majority of midazolam's clearance from the body. Studies have shown that the levels of this metabolite can vary significantly based on genetic polymorphisms, drug interactions, and other factors influencing CYP3A4 activity .

Biological Activity and Pharmacokinetics

The biological activity of this compound can be assessed through various pharmacokinetic parameters:

  • Absorption : Following oral administration of midazolam, this compound concentrations can be measured to evaluate absorption efficiency.
  • Distribution : The distribution volume can indicate how extensively the compound spreads throughout body tissues.
  • Elimination Half-Life : This parameter is critical for understanding how quickly the drug is cleared from the system.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Absorption Half-LifeVaries (typically short)
Distribution VolumeVaries (dependent on individual metabolism)
Elimination Half-LifeApproximately 2-3 hours
Clearance RateDependent on CYP3A4 activity

Case Studies and Research Findings

Several studies have demonstrated the utility of measuring this compound in assessing drug interactions:

  • Study on Drug Interactions : A study evaluated the effects of hepatitis C drugs on midazolam metabolism. It was found that certain combinations led to significant alterations in the pharmacokinetics of both midazolam and its metabolites, including this compound. This highlights the importance of monitoring this metabolite in clinical settings to predict potential DDIs .
  • Population Pharmacokinetic Modeling : Research developed population pharmacokinetic models that incorporated data from multiple clinical trials involving midazolam and its metabolites. These models help predict how different factors influence drug metabolism and guide dosing strategies in diverse populations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。